Cas no 2098008-38-7 (1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole)

1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole structure
2098008-38-7 structure
Product Name:1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
CAS No:2098008-38-7
MF:C13H21N3
MW:219.325942754745
CID:5727308
PubChem ID:121214594
Update Time:2025-07-15

1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1-ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
    • 2098008-38-7
    • 1-ethyl-3-piperidin-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole
    • F2198-6782
    • AKOS026725156
    • Cyclopentapyrazole, 1-ethyl-1,4,5,6-tetrahydro-3-(2-piperidinyl)-
    • 1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
    • Inchi: 1S/C13H21N3/c1-2-16-12-8-5-6-10(12)13(15-16)11-7-3-4-9-14-11/h11,14H,2-9H2,1H3
    • InChI Key: UMABMIRUIIOXMH-UHFFFAOYSA-N
    • SMILES: N1CCCCC1C1C2CCCC=2N(CC)N=1

Computed Properties

  • Exact Mass: 219.173547683g/mol
  • Monoisotopic Mass: 219.173547683g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 29.8Ų

Experimental Properties

  • Density: 1.24±0.1 g/cm3(Predicted)
  • Boiling Point: 358.7±30.0 °C(Predicted)
  • pka: 8.98±0.10(Predicted)

1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole Pricemore >>

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Additional information on 1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Introduction to 1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (CAS No. 2098008-38-7)

1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of pyrazole derivatives, which are well-known for their broad spectrum of pharmacological effects. The presence of a piperidine moiety in its structure enhances its solubility and bioavailability, making it a promising candidate for further development in drug discovery.

The chemical formula of 1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can be represented as C₁₁H₁₇N₃. Its molecular structure features a cyclopentane ring fused with a pyrazole ring, with an ethyl group and a piperidin-2-yl substituent attached at the 1 and 3 positions, respectively. This arrangement contributes to its complex three-dimensional conformation, which is crucial for its interaction with biological targets.

In recent years, there has been a growing interest in developing novel heterocyclic compounds for therapeutic applications. 1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has been studied for its potential role in various pharmacological pathways. Its structural motif suggests that it may exhibit properties such as kinase inhibition, anti-inflammatory effects, and even neuroprotective capabilities. These possibilities have prompted researchers to explore its synthesis and pharmacological profile in greater detail.

The synthesis of 1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the piperidine ring at the 3-position is particularly critical, as it modulates the compound's electronic properties and influences its binding affinity to biological targets. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to achieve high yields and purity.

One of the most compelling aspects of 1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is its potential as a scaffold for drug development. The combination of a cyclopentane ring and a pyrazole core provides a versatile platform for structural modifications. Researchers have been experimenting with various substituents to optimize its pharmacological properties. For instance, modifications at the ethyl group or the piperidine ring can significantly alter its biological activity.

Recent studies have highlighted the importance of 1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole in the context of kinase inhibition. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer. By inhibiting specific kinases, this compound may offer therapeutic benefits. Preliminary in vitro studies have shown promising results in terms of inhibiting certain kinase isoforms while maintaining low toxicity levels.

The pharmacokinetic properties of 1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole are also under investigation. Its solubility profile and metabolic stability are critical factors that determine its efficacy in vivo. Computational modeling techniques have been used to predict how the compound behaves within biological systems. These simulations help in identifying potential metabolic pathways and degradation products, which is essential for optimizing drug formulations.

Another area of interest is the anti-inflammatory potential of 1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole. Inflammation is a key pathological process underlying many chronic diseases. By targeting inflammatory pathways such as COX or NFκB signaling cascades, this compound may offer relief from conditions like rheumatoid arthritis or inflammatory bowel disease. Animal models have been employed to assess its anti-inflammatory effects more comprehensively.

The future direction of research on 1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole includes exploring its interactions with other biological targets beyond kinases and inflammatory pathways. For instance, its potential role in modulating neurotransmitter release or receptor activity has not been fully explored yet. Collaborative efforts between synthetic chemists and biochemists are essential to unravel these possibilities.

In conclusion,1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (CAS No. 2098008—38—7) represents a fascinating compound with diverse pharmacological applications。 Its unique structural features make it an attractive candidate for further development in drug discovery。 As research continues, we can expect more insights into its therapeutic potential and mechanisms of action。 The ongoing studies underscore the importance of investing in basic research to uncover novel molecules like this one, which may lead to significant advancements in medicine。

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